Methyl thioglycolate

Catalog No.
S573975
CAS No.
2365-48-2
M.F
C3H6O2S
M. Wt
106.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl thioglycolate

CAS Number

2365-48-2

Product Name

Methyl thioglycolate

IUPAC Name

methyl 2-sulfanylacetate

Molecular Formula

C3H6O2S

Molecular Weight

106.15 g/mol

InChI

InChI=1S/C3H6O2S/c1-5-3(4)2-6/h6H,2H2,1H3

InChI Key

MKIJJIMOAABWGF-UHFFFAOYSA-N

SMILES

COC(=O)CS

Synonyms

methyl mercaptoacetate, methyl thioglycolate, methyl thioglycolate, sodium salt, thioglycolic acid methyl ester

Canonical SMILES

COC(=O)CS

Model System for Studying Oxidative DNA Damage

One of the most studied research applications of methyl thioglycolate is its use as a model system for studying oxidative DNA damage. This is because it reacts with divalent metals like copper or iron, forming stable covalent bonds. These reactions lead to the formation of reactive oxygen species (ROS) which can cause DNA strand breaks []. This allows researchers to investigate the mechanisms of oxidative DNA damage and potential therapeutic strategies to prevent or repair it [].

Source

[] FM36432 | 2365-48-2 | Methyl thioglycolate | Biosynth ()

Potential Antibacterial Properties

Methyl thioglycolate has also been investigated for its potential antibacterial properties. Studies have shown that it binds to amino acids on the surface of bacteria, disrupting their function and leading to cell death. Additionally, it can inhibit protein synthesis by preventing ribosomes from attaching to messenger RNA (mRNA) []. While further research is needed to determine its clinical efficacy, these findings suggest a potential avenue for developing novel antibacterial agents [].

Source

[] FM36432 | 2365-48-2 | Methyl thioglycolate | Biosynth ()

Other Potential Applications

Limited research suggests that methyl thioglycolate might have other potential applications in scientific research, including:

  • Intermediate in Synthesis: It can be used as a starting material for synthesizing various compounds, including anti-inflammatory drugs like aspirin and ibuprofen [].
  • Oxytocin Antagonist: Studies indicate that it can act as a reversible antagonist of oxytocin, a hormone involved in uterine contractions. This suggests potential applications in studying oxytocin signaling pathways and related physiological processes.

Methyl thioglycolate is an organic compound with the chemical formula C₃H₆O₂S. It is a colorless to pale yellow liquid with a strong, characteristic odor. This compound is a thiol ester derived from thioglycolic acid and methanol. Methyl thioglycolate is soluble in organic solvents such as dichloromethane and toluene, and it has limited solubility in water (approximately 40 g/L at 20 °C) . It is primarily utilized as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry.

MTG is a hazardous compound and should be handled with care in a laboratory setting by trained personnel. Here are some safety concerns:

  • Skin and eye irritant: MTG can cause irritation and burns upon contact with skin and eyes [].
  • Toxic by inhalation and ingestion: Inhalation or ingestion of MTG can be harmful [].
  • Flammable: MTG is flammable and can ignite easily [].
Due to its functional groups:

  • Esterification: It can undergo reactions with alcohols to form esters.
  • Nucleophilic Substitution: The thiol group can react with electrophiles, making it useful in synthesizing other compounds.
  • Racemization: Methyl thioglycolate can act as a radical initiator in racemization processes, particularly in the context of amines .

Research indicates that methyl thioglycolate exhibits biological activity, particularly in antitumor applications. It has been used as a precursor in synthesizing compounds with potential anticancer properties . Additionally, its ability to generate thiyl radicals makes it relevant in studies of radical-mediated reactions, which can affect various biological processes.

Several methods exist for synthesizing methyl thioglycolate:

  • Conventional Synthesis:
    • A mixture of sodium hyposulfite and methanol is reacted with methyl chloroacetate under reflux conditions. This method involves hydrolysis followed by the addition of zinc dust to enhance yields .
  • Alternative Approaches:
    • Other methods may involve direct esterification of thioglycolic acid with methanol, often requiring purification steps to achieve desired purity levels .

Methyl thioglycolate has diverse applications:

  • Pharmaceuticals: It serves as an intermediate for synthesizing anti-inflammatory and anticancer agents.
  • Cosmetics: Its properties make it useful in formulating certain cosmetic products.
  • Chemical Industry: It is employed in the synthesis of various organic compounds due to its reactivity.

Interaction studies involving methyl thioglycolate have highlighted its role as a radical initiator and its potential effects on various biological systems. Its capacity to mediate radical reactions can influence the stability and efficacy of other compounds within biochemical pathways . Moreover, its interactions with amines during racemization processes have been documented, showcasing its significance in synthetic organic chemistry .

Methyl thioglycolate shares similarities with several other compounds, particularly those containing thiol or thioester functional groups. Here are some comparable compounds:

CompoundFormulaKey Features
Thioglycolic AcidC₂H₄O₂SA stronger acid used in hair removal products.
Ethyl ThioglycolateC₄H₈O₂SSimilar structure; used as an intermediate in synthesis.
Propyl ThioglycolateC₅H₁₂O₂SLonger alkyl chain; applications in cosmetic formulations.
Butyl ThioglycolateC₆H₁₄O₂SUsed similarly but has different solubility properties.

Uniqueness of Methyl Thioglycolate

Methyl thioglycolate's uniqueness lies in its specific reactivity profile and applications in both pharmaceuticals and radical chemistry. Its ability to act as a radical initiator distinguishes it from other similar compounds, allowing for diverse synthetic pathways that are not available with other thiol esters or acids.

XLogP3

0.4

Boiling Point

148.0 °C
148 °C

UNII

O1608LA9EL

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (69.88%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (87.95%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (31.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (30.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (12.05%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (80.72%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

METHYL THIOGLYCOLATE PRODUCED REVERSIBLE ANTAGONISM OF OXYTOCIN ON ISOLATED UTERUS OF RAT, AN ANTAGONISM THAT OCCURRED AT RECEPTOR LEVEL. IT WAS SUGGESTED THAT THIS WAS CAUSED BY REVERSIBLE INACTIVATION OF ESSENTIAL DISULFIDE GROUPS IN THE RECEPTORS.

Vapor Pressure

3.00 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

2365-48-2

Wikipedia

Methyl thioglycolate

Use Classification

Cosmetics -> Hair waving or straightening

General Manufacturing Information

Acetic acid, 2-mercapto-, methyl ester: ACTIVE
/Has/ shown promise as raw material in several fine chemicals.
Can be used as the starting material to obtain methyl 3-amino-2- thiophenecarboxylate ... by reaction with 2-chloroacrylonitrile.

Dates

Modify: 2023-08-15

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